molecular formula C21H15IN4O2S3 B13146728 N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide CAS No. 62752-12-9

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide

Cat. No.: B13146728
CAS No.: 62752-12-9
M. Wt: 578.5 g/mol
InChI Key: WVFHZWVKWIAIML-UHFFFAOYSA-N
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Description

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide is a triazine-based compound distinguished by its unique substituents. Its molecular formula is C₂₁H₁₆N₅O₂S₃I, with a molecular weight of 593.5 g/mol. The structure comprises:

  • A 1,3,5-triazine core substituted at positions 4 and 6 with phenylsulfanyl groups (C₆H₅S).
  • A 4-iodobenzene-1-sulfonamide moiety at position 2 of the triazine.

The sulfonamide group contributes to hydrogen-bonding interactions, improving solubility and stability compared to ester-containing analogs. Applications may include pharmaceutical development (e.g., enzyme inhibition) or material science (e.g., UV stabilizers) due to the triazine’s electron-deficient nature .

Properties

CAS No.

62752-12-9

Molecular Formula

C21H15IN4O2S3

Molecular Weight

578.5 g/mol

IUPAC Name

N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzenesulfonamide

InChI

InChI=1S/C21H15IN4O2S3/c22-15-11-13-18(14-12-15)31(27,28)26-19-23-20(29-16-7-3-1-4-8-16)25-21(24-19)30-17-9-5-2-6-10-17/h1-14H,(H,23,24,25,26)

InChI Key

WVFHZWVKWIAIML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)I)SC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Starting Material: Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the pivotal heterocyclic scaffold. Its three chlorine atoms are highly reactive toward nucleophiles, enabling selective substitution reactions.

Nucleophilic Substitution with Phenylthiolate

  • Reagents: Phenylthiolate salts (e.g., sodium phenylthiolate), generated in situ from phenol and sodium hydride or sodium metal.
  • Conditions: Reactions are typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at temperatures ranging from 0°C to reflux (~80°C).
  • Mechanism: Nucleophilic attack on the electrophilic carbon centers of cyanuric chloride, replacing chlorine atoms with phenylsulfanyl groups.

Reaction Scheme:

Cyanuric chloride + 2 equivalents phenylthiolate → 4,6-bis(phenylsulfanyl)-1,3,5-triazine

Reaction Parameters and Data

Parameter Typical Conditions Reference/Notes
Solvent DMF or acetonitrile Widely used in SNAr reactions
Temperature 0°C to reflux Ensures controlled substitution
Reagents Sodium phenylthiolate Prepared from phenol and sodium hydride

Functionalization with Iodinated Benzene Sulfonamide

Synthesis of 4-Iodobenzene-1-sulfonamide

The key intermediate, 4-iodobenzenesulfonamide , can be synthesized via sulfonation of 4-iodoaniline followed by sulfonamide formation.

  • Step 1: Sulfonation of 4-iodoaniline with chlorosulfonic acid or sulfur trioxide to obtain 4-iodobenzenesulfonyl chloride.
  • Step 2: Reaction with ammonia or primary amines to form the sulfonamide.

Reaction conditions:

4-Iodobenzoic acid + SO3 → 4-Iodobenzenesulfonyl chloride
4-Iodobenzenesulfonyl chloride + NH3 → 4-Iodobenzenesulfonamide

Halogenation and Iodination

  • Reagents: Iodination is achieved using iodine and an oxidizing agent like nitric acid or hydrogen peroxide under controlled conditions.
  • Conditions: Reactions are performed at low temperatures to prevent over-iodination.

Coupling with the Triazine Core

The sulfonamide group is then attached to the triazine core via nucleophilic substitution:

4,6-bis(phenylsulfanyl)-1,3,5-triazine + 4-iodobenzenesulfonamide → N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzenesulfonamide

This step often employs inert solvents like dioxane or tetrahydrofuran (THF) at temperatures between 0°C and reflux, with bases such as potassium carbonate or triethylamine to facilitate nucleophilic attack.

Final Assembly and Purification

Reaction Conditions

  • Solvent: Dioxane, acetonitrile, or THF.
  • Temperature: 0°C to reflux (~80°C).
  • Base: Potassium carbonate, sodium hydroxide, or triethylamine.
  • Reaction Time: 12–24 hours, monitored via TLC or HPLC.

Workup and Purification

  • The reaction mixture is concentrated under reduced pressure.
  • The crude product is purified via column chromatography or recrystallization from suitable solvents such as ethanol or acetone.
  • Final compounds are characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Summary of the Synthetic Route

Step Reaction Reagents Conditions Purpose
1 Nucleophilic substitution on cyanuric chloride Phenylthiolate salts DMF, 0°C to reflux Formation of bis(phenylsulfanyl) triazine
2 Sulfonation of 4-iodoaniline Chlorosulfonic acid or SO3 Low temperature Synthesis of 4-iodobenzenesulfonyl chloride
3 Sulfonamide formation Ammonia or primary amines Reflux Formation of 4-iodobenzenesulfonamide
4 Coupling with triazine core Base (K2CO3), inert solvent Reflux Final assembly of the target compound

Chemical Reactions Analysis

N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the iodine atom.

    Coupling Reactions: The iodinated moiety allows for coupling reactions such as Suzuki or Sonogashira coupling to introduce various functional groups.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and coupling catalysts (e.g., palladium complexes). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The phenylthio groups and iodinated moiety can facilitate binding to specific sites, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors.

Comparison with Similar Compounds

Structural Differences :

  • USP Compounds: Feature amino-linked tert-butylcarbamoyl phenyl groups and a 2-ethylhexyl benzoate ester (C₄₀H₅₂N₈O₄, MW 708.89) .
  • Target Compound: Replaces amino groups with phenylsulfanyl substituents and incorporates a sulfonamide instead of an ester.

Functional Implications :

  • The ester groups in USP compounds enhance lipophilicity, favoring use in cosmetic formulations.
Property Target Compound USP Related Compounds C/D
Molecular Formula C₂₁H₁₆N₅O₂S₃I C₄₀H₅₂N₈O₄
Molecular Weight 593.5 g/mol 708.89 g/mol
Key Substituents Phenylsulfanyl, Iodo-sulfonamide tert-Butylcarbamoyl, Ester
Potential Applications Pharmaceuticals, UV absorbers Cosmetic UV stabilizers

European Patent Triazine Derivatives

Structural Contrasts :

  • Patent Compounds: Include diphenyl, hydroxyphenyl, and long alkyl chains (e.g., 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[2-(2-ethylhexanoyloxy)ethoxy]phenol) .
  • Target Compound : Lacks hydroxyl or alkyl chains but features iodine and sulfonamide.

Functional Implications :

  • Hydroxyl and alkyl groups in patent compounds improve lipid solubility and UV absorption in the 280–400 nm range.
  • The target’s iodine may shift UV absorption maxima and enhance molar absorptivity, while the sulfonamide offers better compatibility with polar solvents .
Property Target Compound Patent Triazine Derivatives
Substituents Phenylsulfanyl, Iodo-sulfonamide Diphenyl, Hydroxyl, Alkyl chains
Solubility Moderate polar solubility High lipid solubility
UV Absorption Likely shifted due to iodine Broad-spectrum (280–400 nm)

(S)-N-(2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide

Core Differences :

  • Compared Compound : Based on an oxazole core (C₁₉H₂₂N₂O₃S, MW 358.45) with a sulfonamide group .
  • Target Compound : Uses a triazine core, which is more electron-deficient and planar.

Functional Implications :

  • The oxazole’s flexibility may suit small-molecule therapeutics, while the triazine’s rigidity favors charge-transfer complexes or kinase inhibition.
  • Both sulfonamides enable hydrogen bonding, but the triazine’s electronic properties enhance binding selectivity .
Property Target Compound Oxazole-Based Sulfonamide
Core Structure 1,3,5-Triazine 4,5-Dihydrooxazole
Molecular Weight 593.5 g/mol 358.45 g/mol
Electronic Features Electron-deficient Moderately conjugated
Applications Enzyme inhibition, Materials Flexible drug candidates

Biological Activity

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide is a synthetic compound characterized by its complex structure involving a triazine core and multiple sulfanyl functionalities. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H15IN4O2S3C_{21}H_{15}IN_{4}O_{2}S_{3} with a molecular weight of approximately 578.47 g/mol. The presence of iodine in its structure may enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC21H15IN4O2S3C_{21}H_{15}IN_{4}O_{2}S_{3}
Molecular Weight578.47 g/mol
CAS Number62752-12-9
LogP6.73320
PSA143.82

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Research indicates that triazine derivatives can induce cell cycle arrest in various cancer cell lines.
  • Apoptosis Induction : The compound may promote programmed cell death in malignant cells through intrinsic pathways.

Anticancer Activity

Several studies have evaluated the anticancer potential of triazine derivatives similar to this compound. These studies often utilize various cancer cell lines to assess cytotoxicity and antiproliferative effects.

Case Study 1: Cytotoxicity Against MCF-7 Cells
A recent study investigated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

Case Study 2: Antimicrobial Efficacy
The compound was tested against Staphylococcus aureus and Escherichia coli using the disc diffusion method.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds suggests that modifications to the triazine core or the sulfonamide group can significantly influence biological activity. For instance, the introduction of halogen atoms or varying alkyl chains may enhance potency or selectivity toward specific targets.

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